N-Hydroxymethyl succinimide

Descripción

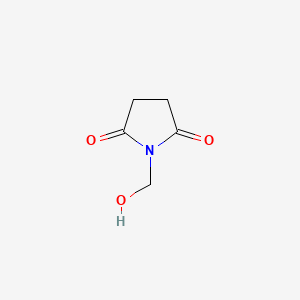

Structure

3D Structure

Propiedades

IUPAC Name |

1-(hydroxymethyl)pyrrolidine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO3/c7-3-6-4(8)1-2-5(6)9/h7H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZVYYSCOCHRFKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9046657 | |

| Record name | N-Hydroxymethylsuccinimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9046657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5146-68-9 | |

| Record name | N-(Hydroxymethyl)succinimide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5146-68-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Hydroxymethylsuccinimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005146689 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methylolsuccinimide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27352 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Hydroxymethylsuccinimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9046657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(hydroxymethyl)pyrrolidine-2,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-HYDROXYMETHYLSUCCINIMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S564EDH93R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to N-Hydroxymethyl Succinimide

For Researchers, Scientists, and Drug Development Professionals

N-Hydroxymethyl succinimide is a chemical compound of interest in various scientific fields, particularly in organic synthesis and medicinal chemistry. This guide provides a comprehensive overview of its properties, synthesis, and potential applications, with a focus on data relevant to research and drug development.

Core Properties of this compound

This compound, with the CAS number 5146-68-9, is a derivative of succinimide.[1] Its structure features a succinimide ring with a hydroxymethyl group attached to the nitrogen atom. This functional group is key to its reactivity and utility in chemical synthesis.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in the table below. It is typically a white to off-white crystalline solid and exhibits solubility in polar solvents such as water and alcohols.

| Property | Value | Reference |

| IUPAC Name | 1-(hydroxymethyl)-2,5-pyrrolidinedione | |

| CAS Number | 5146-68-9 | |

| Chemical Formula | C₅H₇NO₃ | [1] |

| Molecular Weight | 129.11 g/mol | [1] |

| Melting Point | 66 °C | |

| Boiling Point | 362.2 °C | [1] |

| Physical Form | Solid | [2] |

| Density | 1.41 g/cm³ | [2] |

Synthesis of this compound

A visual representation of a potential synthesis workflow is provided below.

Reactivity and Applications in Drug Development

The hydroxymethyl group on the succinimide ring imparts reactivity that makes this compound a useful reagent in organic synthesis. It can serve as a building block for the preparation of various derivatives and for the modification of biomolecules.

Potential as a Linker in Bioconjugation

The succinimide motif is a well-established component of linkers used in the development of antibody-drug conjugates (ADCs). These linkers connect a cytotoxic drug to a monoclonal antibody, enabling targeted delivery to cancer cells. While specific examples of this compound being used as a linker in ADCs were not found in the search results, its structure suggests potential in this area. The hydroxyl group could be further functionalized to attach to a drug molecule, while the succinimide ring could potentially react with amino acid residues on the antibody, such as lysine.[3][4]

The general reaction of N-hydroxysuccinimide (NHS) esters with primary amines, like the side chain of lysine, is a common method for protein modification.[5] This reaction forms a stable amide bond. It is plausible that this compound could be activated and utilized in a similar manner.

References

- 1. biosynth.com [biosynth.com]

- 2. 5146-68-9 1-(Hydroxymethyl)pyrrolidine-2,5-dione AKSci 7166AB [aksci.com]

- 3. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 4. Context‐Dependence of the Reactivity of Cysteine and Lysine Residues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. acid base - Side reactions of N-hydroxysuccinimide esters with nucleophiles - Chemistry Stack Exchange [chemistry.stackexchange.com]

An In-depth Technical Guide to the Synthesis and Purification of N-Hydroxymethyl Succinimide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of N-Hydroxymethyl succinimide, also known as 1-(hydroxymethyl)pyrrolidine-2,5-dione. This compound serves as a valuable building block in organic synthesis, particularly in the development of novel copolymers and as a potential reagent in medicinal chemistry. This document outlines a detailed experimental protocol, presents key data in a structured format, and includes visualizations to clarify the experimental workflow.

Introduction

This compound is a derivative of succinimide featuring a hydroxymethyl group attached to the nitrogen atom. This functional group provides a reactive handle for further chemical modifications, making it a versatile intermediate in the synthesis of more complex molecules. Its synthesis is primarily achieved through the reaction of succinimide with formaldehyde.

Synthesis of this compound

The synthesis of this compound involves the N-hydroxymethylation of succinimide using formaldehyde. The reaction is typically carried out in the presence of a basic catalyst.

Reaction Scheme

The overall reaction can be depicted as follows:

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol is based on established procedures for the N-hydroxymethylation of amides and imides.

Materials:

-

Succinimide (99 g, 1.0 mol)

-

Formaldehyde solution (37% in water, 89 ml, 1.2 mol)

-

Potassium carbonate (1.38 g, 0.01 mol)

-

Deionized water

-

Ethanol

Equipment:

-

250 mL three-necked round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Thermometer

-

Büchner funnel and flask

-

Crystallizing dish

-

Melting point apparatus

-

Infrared (IR) spectrometer

-

Nuclear Magnetic Resonance (NMR) spectrometer

Procedure:

-

Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and thermometer, add succinimide (99 g, 1.0 mol) and deionized water (100 mL).

-

Addition of Reagents: While stirring, add potassium carbonate (1.38 g, 0.01 mol) to the suspension.

-

Heating and Formaldehyde Addition: Heat the mixture to 80-90°C in a water bath. Once the temperature is stable, add formaldehyde solution (89 ml, 1.2 mol) dropwise over a period of 30 minutes.

-

Reaction: Maintain the reaction mixture at 80-90°C with continuous stirring for 2 hours.

-

Cooling and Crystallization: After 2 hours, stop heating and allow the reaction mixture to cool slowly to room temperature. Further cool the mixture in an ice bath to promote crystallization of the product.

-

Isolation of Crude Product: Collect the white crystalline precipitate by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold deionized water.

-

Drying: Dry the crude product in a desiccator over anhydrous calcium chloride.

Purification of this compound

The crude product can be purified by recrystallization to obtain a product of high purity.

Experimental Protocol

Procedure:

-

Dissolution: Dissolve the crude this compound in a minimal amount of hot ethanol (approximately 95%) in a beaker.

-

Hot Filtration (Optional): If any insoluble impurities are present, perform a hot filtration to remove them.

-

Crystallization: Allow the hot solution to cool slowly to room temperature. Fine, needle-like crystals of this compound will form. For maximum yield, cool the solution further in an ice bath.

-

Isolation of Pure Product: Collect the purified crystals by vacuum filtration and wash them with a small amount of cold ethanol.

-

Drying: Dry the purified crystals in a vacuum oven at a temperature below its melting point to remove any residual solvent.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis and purification of this compound.

| Parameter | Value |

| Synthesis | |

| Molar Mass of Succinimide | 99.09 g/mol |

| Molar Mass of Formaldehyde | 30.03 g/mol |

| Molar Mass of Product | 129.11 g/mol |

| Theoretical Yield | 129.11 g |

| Expected Crude Yield | 103 - 116 g (80-90%) |

| Purification | |

| Expected Purified Yield | 84 - 103 g (65-80% overall) |

| Melting Point (Literature) | 64-66 °C |

| Characterization | |

| IR (KBr, cm⁻¹) | ~3350 (O-H), ~1700 (C=O) |

| ¹H NMR (CDCl₃, δ ppm) | ~2.8 (s, 4H, CH₂CH₂), ~5.0 (t, 1H, OH), ~5.2 (d, 2H, NCH₂O) |

Experimental Workflow Visualization

The following diagram illustrates the overall workflow for the synthesis and purification of this compound.

Caption: Workflow for the synthesis and purification of this compound.

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

-

Melting Point: A sharp melting point close to the literature value indicates high purity.

-

Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the O-H stretch of the hydroxyl group and the C=O stretch of the imide carbonyl groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can confirm the structure by showing the characteristic signals for the succinimide ring protons, the N-methylene protons, and the hydroxyl proton.

This guide provides a robust framework for the successful synthesis and purification of this compound. Researchers are advised to adhere to standard laboratory safety practices when performing these procedures.

An In-depth Technical Guide to N-Hydroxymethyl Succinimide: Chemical Structure and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Hydroxymethyl succinimide, systematically named 1-(hydroxymethyl)pyrrolidine-2,5-dione, is a chemical compound of interest in organic synthesis and medicinal chemistry. Its structure, which incorporates a reactive hydroxymethyl group attached to a succinimide ring, makes it a valuable intermediate for the introduction of the succinimide moiety and for further chemical modifications. This guide provides a comprehensive overview of its chemical structure, synthesis, and reactivity, supported by available data and experimental insights.

Chemical Structure and Properties

This compound is a white to off-white crystalline solid. It is soluble in polar solvents such as water and alcohols.[1] Key chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 5146-68-9 | [2] |

| IUPAC Name | 1-(hydroxymethyl)-2,5-pyrrolidinedione | [2] |

| Molecular Formula | C₅H₇NO₃ | [2] |

| Molecular Weight | 129.12 g/mol | [2] |

| Physical State | Solid | [2] |

| Solubility | Soluble in polar solvents | [1] |

| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation) | [2] |

Below is a diagram of the chemical structure of this compound.

Caption: Chemical structure of this compound.

Synthesis of this compound

The primary method for the synthesis of this compound involves the reaction of succinimide with formaldehyde. This reaction is a nucleophilic addition of the imide nitrogen to the carbonyl carbon of formaldehyde.

A general representation of this synthesis is depicted below:

Caption: General synthesis pathway for this compound.

While specific, detailed experimental protocols for the synthesis of this compound are not extensively documented in readily available literature, a similar reaction for the synthesis of N-hydroxymethyl-nicotinamide from nicotinamide and formaldehyde suggests a potential methodology. This analogous synthesis is carried out in the presence of a base, such as potassium carbonate, in an aqueous solution.

Reactivity of this compound

The reactivity of this compound is centered around the N-hydroxymethyl group. This functional group can be expected to undergo reactions typical of N-acyl-N-hydroxymethyl compounds.

Reaction with Nucleophiles

The N-hydroxymethyl group can act as an electrophile, particularly after protonation of the hydroxyl group, making it susceptible to attack by nucleophiles. This can lead to the substitution of the hydroxyl group and the formation of a new bond at the methylene carbon.

A proposed general mechanism for the reaction with a generic nucleophile (Nu-H) is shown below:

Caption: Proposed reaction pathway with a nucleophile.

This reactivity makes this compound a potential reagent for the "succinimidomethylation" of various substrates, including amines, thiols, and other nucleophilic species. However, specific studies detailing these reactions and their yields are not widely reported.

Stability and Decomposition

Information regarding the thermal and chemical stability of this compound is limited. Like many N-hydroxymethyl compounds, it may be susceptible to decomposition upon heating, potentially retro-reacting to yield succinimide and formaldehyde. The stability is also likely influenced by pH, with acidic or basic conditions potentially catalyzing decomposition or other reactions.

Experimental Protocols

Disclaimer: The following is a generalized, hypothetical protocol based on analogous reactions and should be optimized and validated under appropriate laboratory conditions.

Hypothetical Synthesis of this compound:

-

To a solution of succinimide (1 equivalent) in water, add an excess of aqueous formaldehyde (e.g., 2-3 equivalents of a 37% solution).

-

Add a catalytic amount of a base, such as potassium carbonate.

-

The reaction mixture is stirred, potentially with gentle heating (e.g., in a boiling water bath for a defined period).

-

Reaction progress should be monitored by a suitable analytical technique (e.g., TLC or LC-MS).

-

Upon completion, the product may be isolated by cooling the reaction mixture to induce crystallization, followed by filtration. Alternatively, extraction with an appropriate organic solvent may be necessary.

-

The crude product should be purified, for instance, by recrystallization from a suitable solvent.

Conclusion

This compound is a compound with potential applications in organic synthesis as a means to introduce a succinimidomethyl group. While its basic chemical properties and a likely synthetic route are known, there is a notable lack of in-depth studies on its specific reactivity, stability, and quantitative reaction parameters. Further research is required to fully elucidate its chemical behavior and to develop standardized experimental protocols for its synthesis and application. This would be of significant value to researchers in drug development and other areas of chemical science who may benefit from the unique chemical properties of this molecule.

References

Solubility Profile of N-Hydroxymethyl Succinimide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of N-Hydroxymethyl succinimide. Due to the limited availability of specific quantitative solubility data for this compound in publicly available literature, this document focuses on its qualitative solubility profile, supplemented with quantitative data for the closely related and structurally similar compounds, N-Hydroxysuccinimide (NHS) and Succinimide. This information, combined with detailed experimental protocols and relevant reaction pathways, serves as a valuable resource for researchers and professionals in drug development and organic synthesis.

Introduction to this compound

This compound (CAS 5146-68-9) is an organic compound featuring a succinimide ring with a hydroxymethyl group attached to the nitrogen atom. This functional group enhances its potential as a reagent in organic synthesis. It is typically a white to off-white crystalline solid and its solubility is a critical parameter for its application in various chemical reactions and formulations.[1]

Solubility Data

This compound

Solubility of Related Compounds

To provide a useful reference, the following tables summarize the available solubility data for the related compounds N-Hydroxysuccinimide (NHS) and Succinimide.

Table 1: Solubility of N-Hydroxysuccinimide (NHS)

| Solvent | Solubility | Temperature (°C) |

| Water | 50 mg/mL | Not Specified |

| Dimethyl Sulfoxide (DMSO) | 100 mM | Not Specified |

| Methanol | Soluble | Not Specified |

| Acetone | 50 mg/mL | Not Specified |

| N,N-Dimethylformamide (DMF) | Soluble | Not Specified |

| Chlorinated Hydrocarbons | Slightly Soluble | Not Specified |

| Ethers | Slightly Soluble | Not Specified |

| Toluene | Slightly Soluble | Not Specified |

| Benzene | Slightly Soluble | Not Specified |

Source:[2]

Table 2: Solubility of Succinimide

| Solvent | Solubility | Temperature (°C) |

| Water | Soluble | Not Specified |

| Ethanol | Soluble | Not Specified |

| Ether | Insoluble | Not Specified |

| Chloroform | Insoluble | Not Specified |

Experimental Protocol: Determination of Solubility by Gravimetric Method

The following is a detailed methodology for determining the solubility of a solid compound like this compound in a given solvent. This method is based on the principle of creating a saturated solution and then determining the mass of the dissolved solute.

Materials and Apparatus:

-

This compound

-

Selected solvent(s)

-

Analytical balance

-

Thermostatic shaker or water bath

-

Conical flasks with stoppers

-

Filter paper or syringe filters (0.45 µm)

-

Pipettes

-

Evaporating dish or pre-weighed vials

-

Oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the solvent in a conical flask.

-

Seal the flask to prevent solvent evaporation.

-

Place the flask in a thermostatic shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached and the solution is saturated. The presence of undissolved solid at the bottom of the flask indicates saturation.

-

-

Sample Withdrawal and Filtration:

-

Allow the flask to stand undisturbed at the set temperature for a few hours to let the excess solid settle.

-

Carefully withdraw a known volume (e.g., 10 mL) of the supernatant using a pipette.

-

Filter the withdrawn sample immediately using a pre-warmed filter paper or a syringe filter to remove any undissolved solid particles. This step is crucial to avoid crystallization of the solute during filtration.

-

-

Gravimetric Analysis:

-

Transfer the clear filtrate to a pre-weighed evaporating dish or vial.

-

Record the exact weight of the filtrate.

-

Evaporate the solvent from the filtrate. This can be done by gentle heating in an oven at a temperature below the decomposition point of this compound.

-

Once the solvent is completely evaporated, cool the dish or vial in a desiccator to room temperature.

-

Weigh the dish or vial containing the solid residue.

-

Repeat the drying and weighing process until a constant weight is obtained.

-

-

Calculation of Solubility:

-

The mass of the dissolved this compound is the difference between the final constant weight of the dish/vial with the residue and the initial tare weight of the empty dish/vial.

-

The mass of the solvent is the difference between the weight of the filtrate and the mass of the dissolved solute.

-

Solubility can be expressed in various units, such as g/100 g of solvent or g/100 mL of solvent.

-

Relevant Synthetic and Reaction Pathways

The following diagrams illustrate key chemical processes related to succinimide derivatives, providing context for their application in research and development.

The above diagram illustrates the two-step synthesis of N-substituted succinimides. The first step involves the acylation of a primary amine with succinic anhydride to form an amic acid intermediate. The second step is a cyclodehydration reaction, typically promoted by heat or a dehydrating agent, which results in the formation of the N-substituted succinimide and the elimination of a water molecule.[5]

This diagram shows the widely used two-step reaction involving N-Hydroxysuccinimide (NHS) esters for amide bond formation. In the first step, a carboxylic acid is activated with NHS in the presence of a coupling agent to form a reactive NHS ester. In the second step, this stable intermediate reacts with a primary amine to form a stable amide bond, with NHS being released as a leaving group.[6][7][8] This methodology is fundamental in bioconjugation and peptide synthesis.[6][9]

References

- 1. CAS 5146-68-9: N-(Hydroxymethyl)succinimide | CymitQuimica [cymitquimica.com]

- 2. N-Hydroxysuccinimide [chembk.com]

- 3. Thermo Scientific Chemicals [chemicals.thermofisher.kr]

- 4. Succinimide [chembk.com]

- 5. mdpi.com [mdpi.com]

- 6. nbinno.com [nbinno.com]

- 7. glenresearch.com [glenresearch.com]

- 8. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 9. N-Hydroxysuccinimide and N-hydroxysuccinimide ester_Chemicalbook [chemicalbook.com]

N-Hydroxymethyl Succinimide: A Technical Guide for Researchers

CAS Number: 5146-68-9[1]

This technical guide provides an in-depth overview of N-Hydroxymethyl succinimide, a versatile reagent in organic synthesis and a valuable building block in the development of novel therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug development, offering comprehensive data on its properties, safety, and applications.

Physicochemical Properties

| Property | Value (this compound) | Value (N-Hydroxysuccinimide) | Reference |

| Molecular Formula | C₅H₇NO₃ | C₄H₅NO₃ | [1] |

| Molecular Weight | 129.12 g/mol | 115.09 g/mol | [2] |

| Melting Point | Data not available | 95-98 °C | [3] |

| Boiling Point | Data not available | 215.33 °C (estimate) | [3] |

| Solubility | Soluble in polar solvents (water, alcohols) | Soluble in water (50 mg/ml), DMSO (100 mM), methanol, acetone (50 mg/ml), and DMF | [1][3] |

| Appearance | White to off-white crystalline solid | White crystalline solid | [1][3] |

Safety Data Sheet (SDS) Summary

Handling this compound requires adherence to standard laboratory safety protocols. Below is a summary of its known hazard information.

| Hazard Category | GHS Pictogram | Signal Word | Hazard Statements | Precautionary Statements | Reference |

| Skin Irritation | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation | P264, P280, P302+P352, P332+P313, P362 | [2] |

| Eye Irritation | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation | P264, P280, P305+P351+P338, P337+P313 | [2] |

First Aid Measures:

-

If inhaled: Move person into fresh air.

-

In case of skin contact: Wash off with soap and plenty of water.

-

In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

If swallowed: Rinse mouth with water.

For a comprehensive understanding of the safety profile of related compounds, the SDS for N-Hydroxysuccinimide indicates that it is an irritant to the eyes, respiratory system, and skin.[4]

Experimental Protocols

General Synthesis of N-Substituted Succinimides

Step 1: Acylation of Amine with Succinic Anhydride

-

Dissolve 10 mmol of the desired amine (in this case, a protected form of hydroxymethylamine would be used) in a suitable solvent such as chloroform.

-

Add 10 mmol of succinic anhydride to the refluxing solution.

-

Continue refluxing the mixture for approximately 6 hours.

-

Allow the reaction mixture to cool, leading to the precipitation of the intermediate N-substituted succinamic acid.

-

Filter the precipitate and wash it with chloroform.

Step 2: Cyclodehydration to form the Imide Ring

-

Suspend the filtered precipitate in fresh chloroform.

-

Add a dehydrating agent, such as polyphosphate ester (PPE).

-

Reflux the reaction mixture for another 6 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, the product can be isolated and purified using standard techniques such as crystallization or chromatography.

Application in Bioconjugation for Drug Delivery

N-hydroxysuccinimide and its derivatives are pivotal in bioconjugation, a key process in modern drug delivery. They are used to create activated esters that readily react with primary amines on biomolecules like proteins, peptides, or antibodies to form stable amide bonds.[7][8][9] This allows for the covalent attachment of drugs, imaging agents, or other functional moieties to targeting ligands.

General Protocol for Amine-Reactive Bioconjugation:

-

Activation of Carboxylic Acid: A molecule containing a carboxylic acid (e.g., a drug or a linker) is reacted with N-hydroxysuccinimide in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form an NHS-ester.

-

Purification of Activated Molecule: The resulting NHS-ester is purified to remove excess reagents and byproducts.

-

Conjugation to Biomolecule: The purified NHS-ester is then reacted with the biomolecule containing free primary amine groups (e.g., lysine residues on a protein) in a suitable buffer (typically at a pH of 7.2-8.5).

-

Quenching and Purification: The reaction is quenched, and the final bioconjugate is purified to remove any unreacted components.

References

- 1. CAS 5146-68-9: N-(Hydroxymethyl)succinimide | CymitQuimica [cymitquimica.com]

- 2. This compound | 5146-68-9 [sigmaaldrich.com]

- 3. chembk.com [chembk.com]

- 4. fishersci.com [fishersci.com]

- 5. mdpi.com [mdpi.com]

- 6. beilstein-archives.org [beilstein-archives.org]

- 7. Hyaluronic acid-N-hydroxysuccinimide: a useful intermediate for bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Chemical Conjugation in Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of Succinimide Derivatives in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms underlying the therapeutic effects of succinimide derivatives, a class of anticonvulsant drugs primarily used in the treatment of absence seizures. The document details their primary molecular target, the downstream effects on neuronal signaling, quantitative pharmacological data, and the key experimental protocols used to elucidate their mechanism of action.

Executive Summary

Succinimide derivatives, with ethosuximide as the archetypal agent, exert their anti-absence seizure effects primarily through the blockade of low-voltage-activated (LVA) or T-type calcium channels.[1][2] These channels are critical in generating the characteristic 3 Hz spike-and-wave discharges observed on electroencephalograms (EEGs) during absence seizures, which arise from aberrant rhythmic activity within the thalamocortical circuitry.[3][4] By inhibiting these channels, succinimides reduce the excitability of thalamic neurons, thereby disrupting the synchronized oscillatory firing patterns that precipitate seizures.[5] The therapeutic action is state-dependent, showing a higher affinity for the inactivated state of the T-type channel.[6][7]

The Primary Molecular Target: T-type Calcium Channels

The principal mechanism of action for succinimide anticonvulsants is the inhibition of T-type calcium channels.[8][9] This family of voltage-gated ion channels is pivotal in controlling neuronal firing patterns and pacemaking activity, particularly in thalamic neurons.[10][11]

-

Channel Subtypes: The T-type channel family consists of three distinct subtypes, encoded by different genes:

-

CaV3.1 (α1G) : Highly expressed in thalamic relay neurons and plays a central role in absence seizure genesis.[11]

-

CaV3.2 (α1H)

-

CaV3.3 (α1I)

-

-

Role in Pathophysiology: In the thalamocortical circuit, T-type channels in thalamic neurons are implicated in generating low-threshold calcium spikes. These spikes trigger bursts of action potentials that drive the oscillatory, synchronized activity between the thalamus and the cortex, leading to the spike-and-wave discharges characteristic of absence seizures.[3][4] Succinimides, by blocking these channels, suppress this burst firing and normalize the thalamocortical rhythm.[11]

Detailed Mechanism of Action

Succinimides like ethosuximide and the active metabolite of methsuximide, α-methyl-α-phenylsuccinimide (MPS), physically obstruct the pore of the T-type calcium channel, reducing the influx of Ca²⁺ ions into the neuron.[5][7]

-

State-Dependent Blockade: The blockade is not uniform across all channel states. Succinimides exhibit a higher affinity for the inactivated state of the T-type channel.[6][7] This means the drugs are more effective at blocking channels that have recently been active, a key feature for targeting the pathological, high-frequency firing patterns seen in epilepsy without completely disrupting normal neuronal function.

-

Effect on Neuronal Excitability: By reducing the T-type current, succinimides decrease the amplitude of low-threshold calcium spikes. This action elevates the threshold for generating burst firing in thalamocortical neurons, thereby preventing the hypersynchronization of the thalamocortical loop that initiates an absence seizure.[5]

Structure-Activity Relationship (SAR)

The anticonvulsant activity of succinimide derivatives is closely linked to their chemical structure. Key SAR features include:

-

The Succinimide Ring: The core five-membered pyrrolidine-2,5-dione ring is essential for activity.

-

Alpha-Substitution: An alpha-methyl substitution on the succinimide ring, as seen in ethosuximide (3-ethyl-3-methyl-pyrrolidine-2,5-dione), is crucial for improving selectivity for T-type calcium channels and conferring anti-absence seizure activity.[12] Succinimide analogs lacking this feature are comparatively poor channel blockers.[6]

Quantitative Data: Potency of Succinimide Derivatives

The inhibitory concentration (IC50) of succinimides on T-type calcium channels varies depending on the specific channel subtype, the drug, and the experimental conditions, particularly the membrane holding potential, which influences the channel's state.

| Compound | Channel Subtype(s) | IC50 Value | Experimental Condition/Notes | Reference |

| Ethosuximide | Cloned Human T-type Channels | 0.6 mM | Measured on persistent current | [6] |

| Ethosuximide | Cloned Human α1G, α1H, α1I | 12 ± 2 mM | Holding potential not specified | [1] |

| Ethosuximide | Adult Rat DRG Neurons | 23.7 ± 0.5 mM | Holding potential: -90 mV | [1] |

| α-methyl-α-phenylsuccinimide (MPS) | Cloned Human α1G, α1I | 0.3 - 0.5 mM (Kᵢ) | Apparent affinity for inactivated state | [6] |

| α-methyl-α-phenylsuccinimide (MPS) | Cloned Human α1H | 0.6 - 1.2 mM (Kᵢ) | Apparent affinity for inactivated state | [6] |

Mandatory Visualizations

Caption: Mechanism of succinimide action in the thalamocortical circuit.

Caption: Workflow for patch-clamp analysis of T-type channel blockers.

Experimental Protocols

The gold-standard technique for characterizing the pharmacological modulation of T-type calcium channels is whole-cell patch-clamp electrophysiology .[1][13] This method allows for the direct measurement of ionic currents flowing through the channels in response to controlled changes in membrane voltage.

To quantify the inhibitory effect (e.g., IC50) of a succinimide derivative on a specific T-type calcium channel subtype (e.g., human CaV3.1) expressed in a heterologous system (e.g., HEK-293 cells).

-

Cells: HEK-293 cell line stably transfected with the cDNA for the human T-type channel α1 subunit (e.g., α1G/CaV3.1).[1]

-

External (Bath) Solution (in mM): 160 NaCl, 2.8 KCl, 1 CaCl₂, 10 Na-HEPES. To isolate Ca²⁺ currents, channel blockers for Na⁺ (e.g., 0.0005 Tetrodotoxin, TTX) and K⁺ (e.g., 2 CsCl, 10 TEA, 1 4-AP) are added.[14] The pH is adjusted to 7.3.

-

Internal (Pipette) Solution (in mM): 115 CsCl, 1 CaCl₂, 5 MgCl₂, 10 K-EGTA, 10 K-HEPES, 4 Na-ATP, 0.4 Na-GTP.[14] The pH is adjusted to 7.3.

-

Test Compound: Ethosuximide or other succinimide derivative, dissolved in the external solution to achieve a range of final concentrations.

-

Cell Preparation: Plate the transfected HEK-293 cells onto glass coverslips 24-48 hours before the experiment to allow for adherence.

-

Recording Setup: Place a coverslip into the recording chamber on the stage of an inverted microscope and perfuse with the external solution.

-

Pipette Preparation: Fabricate patch pipettes from borosilicate glass capillaries using a micropipette puller. The final resistance should be 4–10 MΩ when filled with the internal solution.[14]

-

Seal Formation: Under visual control, approach a single, healthy cell with the patch pipette. Apply slight positive pressure. Upon contact with the cell membrane, release the pressure to facilitate the formation of a high-resistance (giga-ohm) seal.[15]

-

Whole-Cell Configuration: Apply brief, gentle suction to rupture the cell membrane under the pipette tip, establishing the whole-cell configuration. This allows electrical and chemical access to the cell's interior.[13]

-

Voltage-Clamp Protocol:

-

Clamp the cell's membrane potential at a hyperpolarized holding potential of -100 mV . This ensures that the T-type channels are in a resting, non-inactivated state before stimulation.[1][16]

-

To elicit T-type currents, apply a series of depolarizing voltage steps (e.g., from -80 mV to +20 mV in 10 mV increments).[1]

-

-

Data Acquisition:

-

Record baseline currents by applying the voltage-step protocol until a stable recording is achieved.

-

Perfuse the recording chamber with the external solution containing the first concentration of the succinimide derivative.

-

Once the drug effect has reached a steady state, record the currents again using the same voltage-step protocol.

-

Perform a washout by perfusing with the drug-free external solution to check for reversibility.

-

Repeat the process for a range of drug concentrations to construct a dose-response curve.

-

-

Data Analysis: Measure the peak amplitude of the inward current at each voltage step, both before and after drug application. Calculate the percentage of inhibition for each concentration. Plot the percent inhibition against the drug concentration and fit the data with a Hill equation to determine the IC50 value.

References

- 1. benchchem.com [benchchem.com]

- 2. drugs.com [drugs.com]

- 3. Ethosuximide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. droracle.ai [droracle.ai]

- 5. What is the mechanism of Ethosuximide? [synapse.patsnap.com]

- 6. Block of cloned human T-type calcium channels by succinimide antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Understanding Succinimides: From Industrial Uses to Anti-Seizure Medications 💡 [webofpharma.com]

- 9. pharmacy180.com [pharmacy180.com]

- 10. Ethosuximide: Mechanism of Action [picmonic.com]

- 11. Block of T -Type Ca2+ Channels Is an Important Action of Succinimide Antiabsence Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. firsthope.co.in [firsthope.co.in]

- 13. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 14. On the Action of the Anti-Absence Drug Ethosuximide in the Rat and Cat Thalamus - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Functional Exploration Of T-Type Calcium Channels (Cav3.2 And Cav3.3) And Their Sensitivity To Zinc - PMC [pmc.ncbi.nlm.nih.gov]

A Tale of Two Succinimides: An In-depth Technical Guide to N-Hydroxysuccinimide and N-Hydroxymethyl Succinimide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of N-Hydroxysuccinimide (NHS) and N-Hydroxymethyl succinimide, two structurally related but functionally distinct molecules. While NHS is a cornerstone reagent in bioconjugation and peptide synthesis, this compound presents a different set of properties and potential applications. This document delves into their core chemical differences, physical properties, synthesis, and reactivity, offering detailed protocols for the well-established NHS and an overview of the less-documented this compound.

Core Structural and Functional Differences

The primary distinction between N-Hydroxysuccinimide and this compound lies in the position of the hydroxyl group, which dictates their chemical reactivity and applications.

-

N-Hydroxysuccinimide (NHS): The hydroxyl group is directly attached to the nitrogen atom of the succinimide ring. This configuration makes NHS an excellent activating agent for carboxylic acids. The N-O bond is key to its function, forming highly reactive NHS esters that are susceptible to nucleophilic attack by primary amines, leading to the formation of stable amide bonds.[1][2] This reactivity is the foundation of its widespread use in bioconjugation, such as protein labeling and cross-linking.[3][4]

-

This compound: The hydroxyl group is part of a hydroxymethyl (-CH₂OH) group attached to the nitrogen atom of the succinimide ring. This structural difference means that the hydroxyl group is a primary alcohol. While it can participate in reactions typical of alcohols, it does not possess the inherent activating capability of the N-hydroxy group in NHS. Its applications are more aligned with its role as a building block in organic synthesis, potentially in the creation of pharmaceuticals and agrochemicals.

Data Presentation: A Comparative Overview

The following tables summarize the key quantitative data for N-Hydroxysuccinimide and this compound.

Table 1: Chemical and Physical Properties

| Property | N-Hydroxysuccinimide | This compound |

| IUPAC Name | 1-hydroxypyrrolidine-2,5-dione | 1-(hydroxymethyl)pyrrolidine-2,5-dione |

| CAS Number | 6066-82-6[5] | 5146-68-9 |

| Molecular Formula | C₄H₅NO₃[5] | C₅H₇NO₃ |

| Molecular Weight | 115.09 g/mol [5] | 129.12 g/mol |

| Appearance | White to off-white crystalline solid[6] | White to off-white crystalline solid |

| Melting Point | 95-98 °C[5] | No data available |

| Solubility | Soluble in water, DMSO, DMF, methanol, acetone[5] | Soluble in polar solvents like water and alcohols |

| pKa | ~6.0 | No data available |

Signaling Pathways and Experimental Workflows

N-Hydroxysuccinimide in Amide Bond Formation

NHS is a critical component in the widely used carbodiimide-mediated coupling reaction (EDC-NHS chemistry) to form stable amide bonds between a carboxylic acid and a primary amine. This is a cornerstone of peptide synthesis and bioconjugation.

Caption: EDC-NHS coupling mechanism for amide bond formation.

General Experimental Workflow for Protein-Protein Conjugation using EDC/NHS

This workflow outlines the key steps for crosslinking two proteins using EDC and NHS.

Caption: Workflow for protein-protein conjugation via EDC/NHS chemistry.

Experimental Protocols

Synthesis of N-Hydroxysuccinimide (NHS)

Method 1: From Succinic Anhydride and Hydroxylamine Hydrochloride [5]

-

Materials: Succinic anhydride, hydroxylamine hydrochloride.

-

Procedure:

-

Combine 100g (1.0 mol) of succinic anhydride and 70g (1.0 mol) of hydroxylamine hydrochloride in a reaction vessel.

-

Heat the mixture. The reaction system should be kept under negative pressure to remove volatile byproducts.

-

Rapidly heat the mixture to above 125 °C and then slowly increase the temperature to 160 °C over 1 hour.

-

Stop heating and allow the reaction to cool to 125 °C.

-

Pour the liquid reaction mixture into diethyl ether and stir vigorously.

-

After the product solidifies, decant the ether layer.

-

Heat the solid product to boiling with 400 mL of butanol, followed by hot filtration.

-

Rapidly cool the filtrate to 0 °C to crystallize the N-Hydroxysuccinimide.

-

Method 2: One-Pot Synthesis from an Imide [1]

-

Materials: Imide (e.g., succinimide), di-tert-butyldicarbonate, DMAP, acetonitrile, aqueous hydroxylamine, diethyl ether, HCl.

-

Procedure:

-

To a suspension of the imide (10 mmol) in 5 mL of acetonitrile at room temperature, add di-tert-butyldicarbonate (1.1-2.2 eq) followed by DMAP (1-10 mol%).

-

Monitor the reaction by TLC until the starting material is consumed.

-

Add an aqueous solution of hydroxylamine (0.61 mL of a 50 wt % aqueous solution, 10 mmol).

-

Stir the mixture overnight at room temperature.

-

Add 10 mL of diethyl ether to precipitate the hydroxylammonium salt of the N-hydroxyimide.

-

Filter the solid, wash thoroughly with ether, and dry.

-

Disperse the solid in 15 mL of water and add diluted HCl until the pH reaches 1.

-

Filter the N-hydroxyimide product, wash with water, and dry. For more water-soluble products, saturate the aqueous phase with NaCl and extract with ethyl acetate. Dry the organic extracts over Na₂SO₄ and remove the solvent under reduced pressure.

-

Recrystallize from a suitable solvent (e.g., ethyl acetate) to obtain analytically pure N-Hydroxysuccinimide.[1]

-

Synthesis of this compound

EDC-NHS Coupling Protocol for Protein Conjugation[7]

-

Materials: Protein to be activated (containing carboxyl groups), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), NHS or Sulfo-NHS, Activation Buffer (e.g., 0.1 M MES, pH 5.5), Coupling Buffer (e.g., PBS, pH 7.4), Amine-containing molecule (e.g., another protein, peptide, or small molecule), Quenching solution (e.g., Tris-HCl or glycine).

-

Procedure:

-

Reagent Preparation:

-

Prepare the Activation and Coupling Buffers.

-

Allow EDC and NHS/Sulfo-NHS to equilibrate to room temperature before opening.

-

Prepare a stock solution of the molecule to be conjugated (if applicable) in an appropriate solvent (e.g., anhydrous DMF or DMSO).

-

Prepare a solution of the protein to be activated in the Activation Buffer.

-

-

Activation of Carboxylic Acids:

-

To the protein solution in Activation Buffer, add a molar excess of EDC and NHS. A common starting point is a 2- to 5-fold molar excess of EDC and a 1.2- to 2-fold molar excess of NHS relative to the carboxyl-containing molecule.

-

Incubate the reaction for 15-30 minutes at room temperature.

-

-

Conjugation to Amines:

-

Add the activated protein solution to the amine-containing molecule in the Coupling Buffer. A 1.5- to 10-fold molar excess of the activated linker to the amine-containing molecule is a typical starting point.

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Quenching the Reaction:

-

Add a quenching solution to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS esters.

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification:

-

Remove excess reagents and byproducts by size exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer.

-

-

Reactivity and Applications

N-Hydroxysuccinimide (NHS)

-

Reactivity: The primary reactivity of NHS is centered around the formation of NHS esters from carboxylic acids. These esters are highly reactive towards primary amines, forming stable amide bonds.[3][6] The reaction is most efficient at a slightly alkaline pH (7-9), where the primary amines are deprotonated and thus more nucleophilic.[4] NHS esters can also react with other nucleophiles, such as sulfhydryls and hydroxyls, but the resulting thioesters and esters are less stable than the amide bond.[6]

-

Applications:

-

Peptide Synthesis: NHS is widely used as an additive in carbodiimide-mediated peptide coupling to improve efficiency and reduce side reactions.[5]

-

Bioconjugation: NHS esters are extensively used for labeling proteins with fluorescent dyes, biotin, or other reporter molecules.[1] They are also crucial for creating antibody-drug conjugates (ADCs) and for immobilizing proteins onto surfaces for applications like ELISAs and biosensors.

-

Cross-linking: Homobifunctional and heterobifunctional cross-linkers containing NHS ester groups are used to study protein-protein interactions and protein structure.[7][8]

-

This compound

-

Reactivity: The reactivity of this compound is primarily that of a primary alcohol. It can undergo esterification, etherification, and other reactions typical of alcohols. The succinimide ring itself can be susceptible to nucleophilic attack and ring-opening under certain conditions. Its reactivity as a cross-linking agent or in bioconjugation is not well-documented and would likely require activation of the hydroxyl group.

-

Applications:

-

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

-

Pharmaceuticals and Agrochemicals: It is a potential intermediate in the development of new drugs and agricultural chemicals. For example, some succinimide derivatives have shown potential as anticonvulsant agents.[9]

-

Conclusion

N-Hydroxysuccinimide and this compound, while sharing a common succinimide core, are fundamentally different in their chemical reactivity and primary applications. NHS is an indispensable tool in the field of bioconjugation and peptide synthesis due to its ability to form reactive NHS esters. In contrast, this compound functions as a synthetic building block, with its reactivity centered on its primary alcohol group. The extensive documentation and proven utility of NHS make it a go-to reagent for researchers in drug development and life sciences. While this compound holds potential in synthetic chemistry, its applications are less explored and would benefit from further research to establish detailed experimental protocols and explore its full reactive capabilities.

References

- 1. N-Hydroxysuccinimide: Synthesis, application and pharmacokinetics_Chemicalbook [chemicalbook.com]

- 2. N-Hydroxysuccinimide - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 5. covachem.com [covachem.com]

- 6. glenresearch.com [glenresearch.com]

- 7. dovepress.com [dovepress.com]

- 8. tools.thermofisher.com [tools.thermofisher.com]

- 9. Influence of N-hydroxymethyl-p-isopropoxyphenylsuccinimide on the anticonvulsant action of different classical antiepileptic drugs in the mouse maximal electroshock-induced seizure model - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Hydroxymethyl Succinimide: A Versatile Precursor in Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

N-Hydroxymethyl succinimide is a stable, crystalline organic compound that serves as a valuable precursor and reagent in a variety of organic transformations. Its unique structure, incorporating a reactive hydroxymethyl group attached to a succinimide ring, allows it to function as a convenient source of formaldehyde and as a building block for the introduction of the succinimide moiety. This guide provides a comprehensive overview of its synthesis, chemical properties, and applications, with a focus on experimental details and quantitative data to support its use in research and development.

Core Properties and Data

This compound is a white to off-white solid with good stability under standard laboratory conditions.[1] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₅H₇NO₃ | [1] |

| Molecular Weight | 129.11 g/mol | [1] |

| CAS Number | 5146-68-9 | [1] |

| Melting Point | Not available | |

| Solubility | Soluble in polar solvents like water and alcohols | [1] |

| Appearance | White to off-white crystalline solid | [1] |

Spectroscopic Data:

| Technique | Key Peaks/Shifts |

| ¹H NMR | Data not available in the searched literature. |

| ¹³C NMR | Data not available in the searched literature. |

| FTIR (cm⁻¹) | Specific peak data not available in the searched literature. |

| Mass Spectrometry | Data not available in the searched literature. |

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of succinimide with formaldehyde.

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis of this compound

While a detailed, contemporary experimental protocol with specific yields for the synthesis of this compound was not found in the surveyed literature, a general procedure can be inferred from the synthesis of analogous compounds. A typical synthesis would involve the following steps:

-

Reaction Setup: Succinimide is dissolved in a suitable solvent, such as water or an alcohol.

-

Addition of Formaldehyde: An aqueous solution of formaldehyde (formalin) is added to the succinimide solution. The reaction is often catalyzed by a base.

-

Reaction Conditions: The mixture is stirred at room temperature or with gentle heating for a specified period to allow for the formation of the N-hydroxymethyl bond.

-

Work-up and Purification: The reaction mixture is cooled, and the product is isolated by filtration or extraction. Recrystallization from a suitable solvent, such as an alcohol or water-alcohol mixture, is then performed to yield the purified this compound.

Chemical Reactivity and Applications

The primary utility of this compound in organic synthesis stems from its ability to act as a stable, solid source of formaldehyde and to participate in reactions via its hydroxymethyl group.

Role as a Formaldehyde Precursor

This compound can undergo a retro-addition reaction to release formaldehyde and succinimide.[2] This property makes it a valuable reagent in reactions where a controlled, in-situ generation of formaldehyde is required, avoiding the handling of gaseous formaldehyde or concentrated formalin solutions.[2]

Caption: Release of formaldehyde from this compound.

This reactivity is particularly useful in Mannich-type reactions and in the preparation of various heterocyclic compounds.

Reactions Involving the Hydroxymethyl Group

The hydroxyl group of this compound can undergo typical alcohol reactions, such as esterification and etherification. This allows for the introduction of the succinimide moiety onto other molecules, which can be useful in the synthesis of polymers and other functional materials.

Use in Cross-linking of Biopolymers

This compound and its derivatives can be used in the cross-linking of biopolymers that possess nucleophilic groups, such as proteins and polysaccharides.[3] The formaldehyde released upon heating can react with amine groups in these biopolymers to form stable cross-links.

Distinction from N-Hydroxysuccinimide (NHS)

It is crucial to distinguish this compound from the more commonly known N-Hydroxysuccinimide (NHS).

-

This compound: The hydroxyl group is separated from the succinimide nitrogen by a methylene bridge (-N-CH₂-OH). Its primary reactivity involves the release of formaldehyde.

-

N-Hydroxysuccinimide (NHS): The hydroxyl group is directly attached to the succinimide nitrogen (-N-OH). NHS is widely used to activate carboxylic acids to form NHS-esters, which are highly reactive towards primary amines and are extensively used in peptide synthesis and bioconjugation.[4][5]

The applications of these two compounds are generally distinct, and care should be taken to select the appropriate reagent for the desired chemical transformation.

Conclusion

This compound is a valuable reagent in organic synthesis, primarily serving as a convenient and solid precursor for formaldehyde. Its ability to participate in a variety of chemical transformations makes it a useful tool for researchers in synthetic chemistry, materials science, and drug development. While detailed quantitative data and specific experimental protocols are not extensively documented in readily available literature, its foundational reactivity provides a strong basis for its application in the synthesis of complex organic molecules. Further research into its applications and the development of detailed synthetic methodologies would be beneficial to the scientific community.

References

- 1. N-Hydroxysuccinimide Esters: Versatile Tools in Organic Synthesis - Amerigo Scientific [amerigoscientific.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. N-Hydroxysuccinimide - Wikipedia [en.wikipedia.org]

- 5. N-Hydroxysuccinimide: Synthesis, application and pharmacokinetics_Chemicalbook [chemicalbook.com]

Spectroscopic Characterization of N-Hydroxysuccinimide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

N-Hydroxysuccinimide (NHS) is a critical reagent in modern drug development and bioconjugation, widely employed for the activation of carboxyl groups to facilitate the formation of stable amide bonds. Its utility in creating active esters for coupling with primary amines makes it a cornerstone in the synthesis of antibody-drug conjugates, peptide modifications, and various labeled biomolecules. A thorough understanding of its spectroscopic properties is paramount for identity confirmation, purity assessment, and quality control in these applications. This technical guide provides an in-depth overview of the spectroscopic characterization of N-Hydroxysuccinimide, presenting key data, experimental protocols, and visual workflows.

Core Spectroscopic Data

The following table summarizes the key quantitative data from the spectroscopic analysis of N-Hydroxysuccinimide.

| Spectroscopic Technique | Parameter | Observed Value(s) |

| ¹H NMR | Chemical Shift (δ) | ~2.8 ppm (s, 4H, -CH₂-CH₂-) |

| ¹³C NMR | Chemical Shift (δ) | ~25.0 ppm (-CH₂-CH₂-), ~171.0 ppm (C=O) |

| Infrared (IR) Spectroscopy | Vibrational Frequency (cm⁻¹) | ~3300-3500 (O-H stretch), ~1780 (C=O stretch, imide), ~1740 (C=O stretch, imide), ~1200 (N-O stretch) |

| Mass Spectrometry (MS) | m/z | 115.03 (M⁺) |

| UV-Vis Spectroscopy | λmax | ~215 nm |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are generalized and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments in the N-Hydroxysuccinimide molecule.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of N-Hydroxysuccinimide in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). Ensure the sample is fully dissolved.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer.

-

Acquire a one-dimensional ¹H NMR spectrum.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.

-

Process the resulting Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and Fourier transform.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

-

Typical parameters: pulse angle of 30-45°, longer relaxation delay (e.g., 2-10 seconds) due to the longer relaxation times of carbon nuclei.

-

Process the FID similarly to the ¹H spectrum.

-

Infrared (IR) Spectroscopy

Objective: To identify the characteristic functional groups present in N-Hydroxysuccinimide.

Methodology:

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of finely ground N-Hydroxysuccinimide (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Press the mixture into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or clean ATR crystal).

-

Place the sample in the beam path and record the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of N-Hydroxysuccinimide.

Methodology:

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as Gas Chromatography (GC-MS) or direct infusion.

-

GC-MS: Dissolve the sample in a volatile solvent and inject it into the GC. The compound will be separated and then introduced into the mass spectrometer.

-

-

Ionization: Utilize an appropriate ionization technique, typically Electron Ionization (EI) for GC-MS.

-

Mass Analysis: Scan a range of mass-to-charge ratios (m/z) to detect the molecular ion and any fragment ions.

-

Data Analysis: Identify the peak corresponding to the molecular ion (M⁺) to confirm the molecular weight.

UV-Vis Spectroscopy

Objective: To determine the wavelength of maximum absorbance (λmax) of N-Hydroxysuccinimide.

Methodology:

-

Sample Preparation: Prepare a dilute solution of N-Hydroxysuccinimide in a suitable UV-transparent solvent (e.g., ethanol, methanol, or water). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the λmax.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition:

-

Fill a cuvette with the solvent to be used as a blank and record a baseline spectrum.

-

Fill a matched cuvette with the sample solution and record the absorbance spectrum over a relevant wavelength range (e.g., 200-400 nm).

-

The wavelength of maximum absorbance (λmax) is determined from the resulting spectrum.

-

Visualizing Workflows and Structures

The following diagrams illustrate the experimental workflows and the chemical structure of N-Hydroxysuccinimide.

Caption: General workflow for the spectroscopic characterization of N-Hydroxysuccinimide.

Caption: Chemical structure of N-Hydroxysuccinimide.

Caption: Role of N-Hydroxysuccinimide in amide bond formation.

Methodological & Application

Application Notes and Protocols: On-Resin Hydroxymethylation of Peptides using N-Hydroxymethyl Succinimide in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide science, enabling the efficient assembly of peptide chains on a solid support.[1] A key advantage of SPPS is the ability to perform on-resin modifications to introduce non-canonical amino acids, labels, or other functional groups.[2][3] This application note details a novel, yet scientifically plausible, protocol for the on-resin hydroxymethylation of the N-terminus and lysine side chains of peptides using N-Hydroxymethyl succinimide.

While not a conventional reagent in routine SPPS, this compound offers a potential route to introduce a reactive hydroxymethyl (-CH2OH) group. This functional handle can serve as a versatile point for further modifications, such as PEGylation to improve solubility and bioavailability, attachment of fluorescent labels for imaging studies, or as a precursor for the synthesis of N-methylated amino acids.[2][4]

This document provides a comprehensive guide for researchers interested in exploring this novel on-resin modification. It includes detailed experimental protocols, data presentation in a structured format, and visualizations to clarify the workflow and underlying chemical principles.

Principle of the Method

The proposed method involves the reaction of the free amine groups of a resin-bound peptide (the N-terminal α-amino group and the ε-amino group of lysine residues) with this compound. The reaction is anticipated to proceed via a nucleophilic attack of the amine on the methylene carbon of this compound, leading to the formation of a hydroxymethylated amine and the release of succinimide as a byproduct.

This on-resin modification is performed after the completion of the peptide chain assembly and prior to the final cleavage and deprotection steps. The stability of the hydroxymethyl group to the final cleavage conditions (e.g., trifluoroacetic acid) is a critical consideration and may require optimization depending on the specific peptide sequence and resin used.

Experimental Protocols

The following protocols are based on standard Fmoc/tBu solid-phase peptide synthesis strategies.[5]

Materials and Reagents

-

Fmoc-protected amino acids

-

Rink Amide resin (or other suitable resin for peptide amides)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine, 20% (v/v) in DMF

-

Coupling reagents (e.g., HBTU, HATU)

-

N,N-Diisopropylethylamine (DIPEA)

-

This compound

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water, deionized

-

Ether, cold diethyl

Peptide Synthesis

Synthesize the desired peptide sequence on the Rink Amide resin using a standard automated or manual Fmoc-SPPS protocol. A typical cycle involves:

-

Deprotection: Removal of the Fmoc group with 20% piperidine in DMF.

-

Washing: Thorough washing of the resin with DMF.

-

Coupling: Activation of the next Fmoc-amino acid with a coupling reagent (e.g., HBTU/DIPEA) and coupling to the deprotected N-terminus of the resin-bound peptide.

-

Washing: Washing of the resin with DMF and DCM.

Repeat these steps until the full peptide sequence is assembled. After the final coupling step, deprotect the N-terminal Fmoc group.

On-Resin Hydroxymethylation

-

Resin Preparation: Swell the peptide-resin in DMF for 30 minutes.[6]

-

Reaction Cocktail Preparation: In a separate vessel, dissolve this compound (5 equivalents relative to the resin loading) in DMF.

-

Hydroxymethylation Reaction: Add the this compound solution to the swollen peptide-resin. Gently agitate the mixture at room temperature for 2-4 hours.

-

Washing: After the reaction, thoroughly wash the resin with DMF (3x), DCM (3x), and MeOH (3x) to remove excess reagents and byproducts.

-

Drying: Dry the resin under vacuum.

Cleavage and Deprotection

-

Cleavage Cocktail: Prepare a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5, v/v/v).

-

Cleavage Reaction: Add the cleavage cocktail to the dried resin and allow the reaction to proceed for 2-3 hours at room temperature.

-

Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the cleaved peptide by adding the filtrate to cold diethyl ether.

-

Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.

-

Drying: Dry the peptide pellet under vacuum.

Analysis

Analyze the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and mass spectrometry (e.g., MALDI-TOF or ESI-MS) to confirm the identity and purity of the hydroxymethylated product.

Data Presentation

The following table summarizes hypothetical quantitative data for the on-resin hydroxymethylation of a model peptide (e.g., a short peptide containing a lysine residue). This data is for illustrative purposes to guide researchers in evaluating the success of the protocol.

| Parameter | N-Terminal Hydroxymethylation | Lysine Side-Chain Hydroxymethylation |

| Reaction Time | 2 hours | 4 hours |

| Reagent Equivalents | 5 eq. This compound | 10 eq. This compound |

| Crude Purity (by HPLC) | > 85% | > 75% |

| Expected Mass Shift (Da) | +30.01 Da | +30.01 Da per modified lysine |

| Overall Yield | ~70% | ~60% |

Visualizations

Experimental Workflow

References

- 1. bachem.com [bachem.com]

- 2. On-the-Resin N-Terminal Modification of Long Synthetic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Rapid On-Resin N-Formylation of Peptides as One-Pot Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. N/C Terminal Modification for PNA - Creative Peptides [pna.creative-peptides.com]

- 5. chemistry.du.ac.in [chemistry.du.ac.in]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for Amine Modification using N-Hydroxysuccinimide (NHS) Esters

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Hydroxysuccinimide (NHS) esters are widely utilized reagents in bioconjugation and labeling due to their ability to efficiently react with primary amine groups (-NH2) to form stable amide bonds.[1][2] This process, known as amine modification, is fundamental for a variety of applications, including protein and antibody labeling with fluorophores or biotin, immobilization of biomolecules onto surfaces, and the creation of antibody-drug conjugates (ADCs).[2][3] The reaction is highly selective for primary amines, which are abundant in biomolecules at the N-terminus of polypeptides and on the side chain of lysine residues.[2] This document provides detailed protocols and application notes for performing amine modification using NHS esters.

Chemical Principle

The reaction between an NHS ester and a primary amine proceeds via a nucleophilic acyl substitution mechanism. The primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a tetrahedral intermediate, followed by the departure of the N-hydroxysuccinimide leaving group, resulting in a stable amide linkage.[1] A competing reaction is the hydrolysis of the NHS ester in an aqueous solution, which increases with higher pH and can reduce conjugation efficiency.[3]

Quantitative Data Summary

Successful amine modification is dependent on several key reaction parameters. The following tables summarize the critical quantitative data for optimizing this protocol.

Table 1: Optimal Reaction Conditions for NHS Ester-Amine Coupling

| Parameter | Recommended Range | Notes |

| pH | 7.2 - 8.5 | The reaction is strongly pH-dependent. Below this range, the amine is protonated and less nucleophilic. Above this range, the rate of NHS ester hydrolysis significantly increases. The optimal pH is often cited as 8.3-8.5.[3][4][5] |

| Temperature | 4°C to Room Temperature (approx. 25°C) | Lower temperatures (4°C) can minimize hydrolysis of the NHS ester but may require longer incubation times. Room temperature reactions are typically faster.[5][6] |

| Incubation Time | 30 minutes to overnight | The optimal time depends on the temperature and the specific reactants. Typical reactions run for 0.5 to 4 hours at room temperature or overnight at 4°C.[3][5] |

| Molar Excess of NHS Ester | 5- to 20-fold | The optimal molar ratio of NHS ester to the amine-containing molecule should be determined empirically. A higher excess may be needed for dilute protein solutions.[7] |

| Protein Concentration | > 2 mg/mL | Higher protein concentrations can improve labeling efficiency by favoring the reaction with the amine over hydrolysis.[5] |

Table 2: Half-life of NHS Ester Hydrolysis

| pH | Temperature | Half-life |

| 7.0 | 0°C | 4 - 5 hours[3] |

| 8.6 | 4°C | 10 minutes[3] |

Table 3: Compatible and Incompatible Buffers

| Buffer Type | Examples | Compatibility | Rationale |

| Amine-Free Buffers | Phosphate-Buffered Saline (PBS), HEPES, Borate, Sodium Bicarbonate | Compatible | These buffers do not contain primary amines that would compete with the target molecule for reaction with the NHS ester.[3][6] |

| Amine-Containing Buffers | Tris, Glycine | Incompatible | These buffers contain primary amines that will react with the NHS ester, quenching the reaction and reducing the labeling efficiency of the target molecule.[3][5] |

Experimental Protocols

Protocol 1: General Procedure for Labeling a Protein with an NHS Ester

This protocol provides a general guideline. Optimization may be required for specific proteins and NHS esters.

Materials:

-

Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

-

NHS ester label (e.g., fluorescent dye, biotin)

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)[1][4]

-

Reaction Buffer (e.g., 0.1 M Sodium Bicarbonate, pH 8.3)[4][5]

-

Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)[5]

-

Desalting column or dialysis equipment for purification

Procedure:

-

Prepare the Protein Solution:

-

Ensure the protein is in an appropriate amine-free buffer. If the buffer contains primary amines (e.g., Tris), a buffer exchange must be performed using dialysis or a desalting column.

-

Adjust the protein concentration to at least 2 mg/mL.[5]

-

-

Prepare the NHS Ester Stock Solution:

-

Perform the Conjugation Reaction:

-

Add the NHS ester stock solution to the protein solution to achieve the desired molar excess (typically 10- to 20-fold).

-

Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.[6]

-

-

Quench the Reaction:

-

Purify the Conjugate:

-

Remove excess, unreacted NHS ester and the quenching reagent by gel filtration (desalting column) or dialysis.

-

Protocol 2: Labeling of Amino-Modified Oligonucleotides

Materials:

-

Amine-modified oligonucleotide

-

Conjugation Buffer (e.g., 0.1 M Sodium Bicarbonate, pH 8.3-8.5)[4]

-

NHS ester label

-

Anhydrous DMSO or DMF[1]

Procedure:

-

Prepare the Oligonucleotide Solution:

-

Dissolve the amine-modified oligonucleotide in the conjugation buffer.

-

-

Prepare the NHS Ester Stock Solution:

-

Dissolve the NHS ester in a small volume of anhydrous DMSO or DMF to a high concentration.[1]

-

-

Perform the Conjugation Reaction:

-

Purify the Conjugate:

-